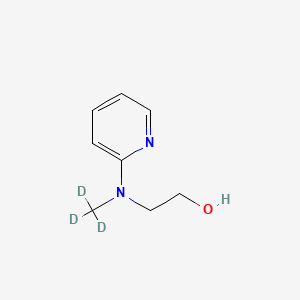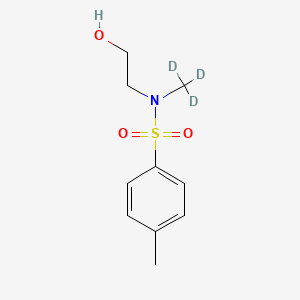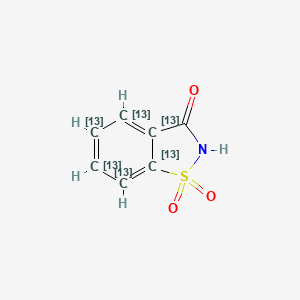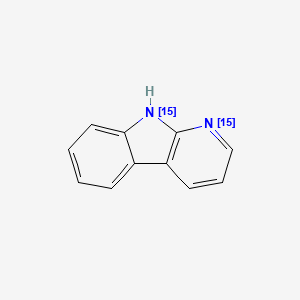
alpha-Carboline-15N2
Descripción general
Descripción
Alpha-Carboline-15N2 (also known as 15N2-α-carboline) is a synthetic compound derived from the amino acid tryptophan. It is a member of the 15N2-α-carboline family of compounds, which have been studied extensively for their pharmacological and biotechnological applications. 15N2-α-carboline is a highly potent and selective inhibitor of monoamine oxidase (MAO) type A (MAOA) and type B (MAOB). MAOA and MAOB are enzymes that are involved in the metabolism of serotonin, dopamine, and other neurotransmitters in the brain. 15N2-α-carboline has been found to have a wide range of potential therapeutic applications, including the treatment of depression, anxiety, and neurodegenerative diseases.
Aplicaciones Científicas De Investigación
15N2-α-carboline has been studied extensively for its potential therapeutic applications. It has been found to be a highly potent and selective inhibitor of MAOA and MAOB, and it has been suggested that it may be useful in the treatment of depression, anxiety, and neurodegenerative diseases. In addition, 15N2-α-carboline has been found to have anti-inflammatory and anti-cancer properties. It has also been studied for its potential use as an antidepressant, anxiolytic, and anticonvulsant.
Mecanismo De Acción
15N2-α-carboline is a highly potent and selective inhibitor of MAOA and MAOB. The mechanism of action of 15N2-α-carboline is not completely understood, but it is thought to involve the inhibition of the activity of these enzymes. By inhibiting the activity of MAOA and MAOB, 15N2-α-carboline is thought to increase the levels of serotonin, dopamine, and other neurotransmitters in the brain, which may lead to the therapeutic effects of the compound.
Biochemical and Physiological Effects
15N2-α-carboline has been found to have a wide range of biochemical and physiological effects. It has been found to increase the levels of serotonin, dopamine, and other neurotransmitters in the brain. In addition, 15N2-α-carboline has been found to have anti-inflammatory and anti-cancer properties. It has also been found to have antidepressant, anxiolytic, and anticonvulsant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 15N2-α-carboline in laboratory experiments is its high potency and selectivity for MAOA and MAOB. This allows for the study of the effects of 15N2-α-carboline on the brain and other organs in a very controlled and precise manner. However, 15N2-α-carboline is a synthetic compound and its effects on the body may not be fully understood. In addition, it is difficult to obtain 15N2-α-carboline in large quantities and it is expensive.
Direcciones Futuras
Future research on 15N2-α-carboline could focus on further understanding its mechanism of action and its effects on the brain and other organs. Additionally, research could also focus on the development of more efficient and cost-effective methods for synthesizing 15N2-α-carboline. Additionally, research could also focus on developing new therapeutic applications for 15N2-α-carboline, such as the treatment of depression, anxiety, and neurodegenerative diseases. Finally, further research could also focus on the potential side effects of 15N2-α-carboline and ways to minimize them.
Propiedades
IUPAC Name |
9H-(115N)pyridino[2,3-b]indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2/c1-2-6-10-8(4-1)9-5-3-7-12-11(9)13-10/h1-7H,(H,12,13)/i12+1,13+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPMFPOGUJAAYHL-ULRYTFMMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)N=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C3=C([15NH]2)[15N]=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
alpha-Carboline-15N2 | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

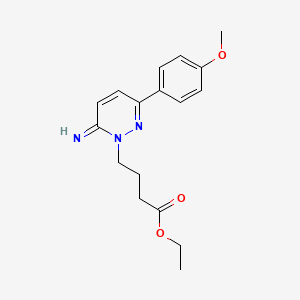



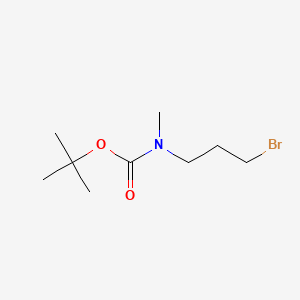


![5-[4-[2-((Methyl-d3)pyridin-2-ylamino)ethoxy]benzylidene]thiazolidine-2,4-dione](/img/structure/B564780.png)
![4-[2-((Methyl-d3)-2-pyridinylamino)ethoxy]benzaldehyde](/img/structure/B564781.png)
